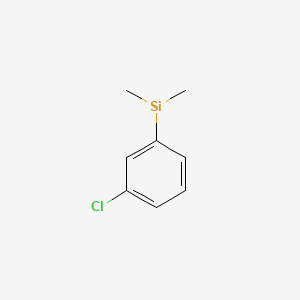
Silane, (3-chlorophenyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-chlorophenyl)dimethyl- is an organosilicon compound with the molecular formula C₈H₁₁ClSi and a molecular weight of 170.71 g/mol . This compound is characterized by the presence of a silicon atom bonded to a 3-chlorophenyl group and two methyl groups. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-chlorophenyl)dimethyl- typically involves the reaction of chlorobenzene with dimethylchlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Silane, (3-chlorophenyl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Silane, (3-chlorophenyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
Silane, (3-chlorophenyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
Mechanism of Action
The mechanism of action of Silane, (3-chlorophenyl)dimethyl- involves its ability to form strong bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable siloxane or silanol bonds. These interactions are crucial in its applications in surface modification and as a coupling agent .
Comparison with Similar Compounds
Similar Compounds
- Dichlorodimethylsilane
- Octadecyltrichlorosilane
- Trimethylchlorosilane
Comparison
Silane, (3-chlorophenyl)dimethyl- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical properties compared to other silanes. For example, dichlorodimethylsilane and trimethylchlorosilane lack the aromatic ring, making them less reactive in certain substitution reactions. Octadecyltrichlorosilane, on the other hand, has a long alkyl chain, which makes it more suitable for applications requiring hydrophobic properties .
Properties
CAS No. |
2083-13-8 |
|---|---|
Molecular Formula |
C8H10ClSi |
Molecular Weight |
169.70 g/mol |
InChI |
InChI=1S/C8H10ClSi/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI Key |
IJRZUCTYCBOYNI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















